molecular formula C19H14Cl2N4 B14601505 (E)-1-(4-Chlorophenyl)-2-{[2-(4-chlorophenyl)hydrazinylidene](phenyl)methyl}diazene CAS No. 58429-88-2

(E)-1-(4-Chlorophenyl)-2-{[2-(4-chlorophenyl)hydrazinylidene](phenyl)methyl}diazene

Katalognummer: B14601505
CAS-Nummer: 58429-88-2
Molekulargewicht: 369.2 g/mol
InChI-Schlüssel: DYMJSJONVMTPSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene is an organic compound characterized by its unique structure, which includes two chlorophenyl groups and a diazene linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to a coupling reaction with another molecule of 4-chlorobenzaldehyde under acidic conditions to yield the final diazene compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the diazene linkage to hydrazine derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of (E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-1-(4-Chlorophenyl)-2-{2-(4-chlorophenyl)hydrazinylidenemethyl}diazene is unique due to its diazene linkage and the presence of two chlorophenyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

58429-88-2

Molekularformel

C19H14Cl2N4

Molekulargewicht

369.2 g/mol

IUPAC-Name

N'-(4-chloroanilino)-N-(4-chlorophenyl)iminobenzenecarboximidamide

InChI

InChI=1S/C19H14Cl2N4/c20-15-6-10-17(11-7-15)22-24-19(14-4-2-1-3-5-14)25-23-18-12-8-16(21)9-13-18/h1-13,22H

InChI-Schlüssel

DYMJSJONVMTPSC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)N=NC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.